5,6-Dibromo-1H-benzo[d]imidazole
Overview
Description
5,6-Dibromo-1H-benzo[d]imidazole: is a brominated derivative of benzimidazole, a heterocyclic aromatic organic compound It is characterized by the presence of two bromine atoms at the 5 and 6 positions of the benzimidazole ring
Biochemical Analysis
Biochemical Properties
It is known that benzo[d]imidazole derivatives can interact with various enzymes and proteins
Cellular Effects
Some benzo[d]imidazole derivatives have been shown to have antimicrobial potential , suggesting that 5,6-Dibromo-1H-benzo[d]imidazole may also influence cellular function
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1H-benzo[d]imidazole typically involves the bromination of benzimidazole. One common method is the direct bromination of benzimidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5,6-Dibromo-1H-benzo[d]imidazole can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or toluene under inert atmosphere conditions.
Major Products Formed:
Substituted Benzimidazoles: Products where the bromine atoms are replaced by other functional groups.
Coupled Products: Complex molecules formed through coupling reactions, often used in the synthesis of pharmaceuticals or advanced materials.
Scientific Research Applications
Chemistry: 5,6-Dibromo-1H-benzo[d]imidazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology and Medicine: The compound has been studied for its potential antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules that can inhibit the growth of bacteria, fungi, or cancer cells.
Industry: In the materials science field, this compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or DNA, leading to inhibition of microbial growth or cancer cell proliferation. The bromine atoms can enhance the compound’s ability to form strong interactions with biological molecules, increasing its efficacy.
Comparison with Similar Compounds
5,6-Dichloro-1H-benzo[d]imidazole: Similar structure but with chlorine atoms instead of bromine.
5,6-Diiodo-1H-benzo[d]imidazole: Contains iodine atoms, which can affect its reactivity and biological activity.
1H-benzo[d]imidazole: The parent compound without any halogen substitutions.
Uniqueness: 5,6-Dibromo-1H-benzo[d]imidazole is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological properties. Bromine atoms are larger and more polarizable than chlorine or iodine, which can lead to different interaction patterns with biological targets and other molecules.
Properties
IUPAC Name |
5,6-dibromo-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVDZXWFJQYHIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393281 | |
Record name | 5,6-Dibromo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74545-26-9 | |
Record name | 5,6-Dibromo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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